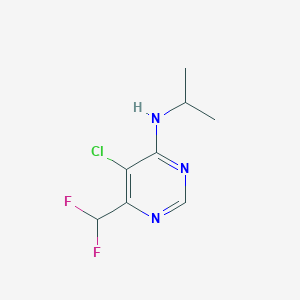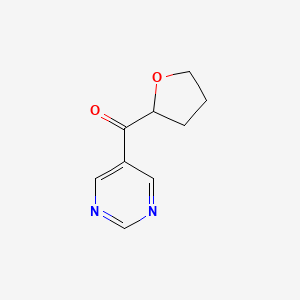
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a fluorinated aromatic compound. Common synthetic routes may include:
Step 1: Formation of the thiazole ring through cyclization reactions.
Step 2: Introduction of the fluorinated phenyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the P-tolyl group through amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced aromatic rings.
Substitution Products: Halogenated derivatives, substituted thiazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Fluorinated Aromatics: Compounds with fluorinated phenyl groups.
Amines: Compounds with similar amine functional groups.
Uniqueness
Structural Features: Unique combination of fluorinated phenyl and P-tolyl groups.
Biological Activity: Distinct biological properties compared to other thiazole derivatives.
特性
分子式 |
C17H12F4N2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23) |
InChIキー |
AOXIWFMYZKZWGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)



![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)

![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)




![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
